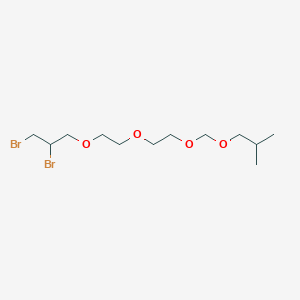
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane is an organic compound characterized by the presence of bromine atoms and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane typically involves the bromination of a precursor compound. One common method is the bromination of an alkene or alkyne precursor using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) . The reaction proceeds through the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by bromide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines.
Scientific Research Applications
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane involves its interaction with molecular targets through its bromine atoms and ether linkages. The bromine atoms can participate in electrophilic addition reactions, while the ether linkages can form hydrogen bonds with other molecules. These interactions can affect the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylaniline: Another brominated compound with applications in organic synthesis and as an intermediate for pharmaceuticals.
Dibromothymoquinone: A brominated quinone with biological activity and potential use as a plastoquinone antagonist.
Uniqueness
14,15-Dibromo-2-methyl-4,6,9,12-tetraoxapentadecane is unique due to its multiple ether linkages and specific bromination pattern, which confer distinct chemical and physical properties compared to other brominated compounds.
Properties
CAS No. |
91100-70-8 |
|---|---|
Molecular Formula |
C12H24Br2O4 |
Molecular Weight |
392.12 g/mol |
IUPAC Name |
1-[2-[2-(2,3-dibromopropoxy)ethoxy]ethoxymethoxy]-2-methylpropane |
InChI |
InChI=1S/C12H24Br2O4/c1-11(2)8-18-10-17-6-4-15-3-5-16-9-12(14)7-13/h11-12H,3-10H2,1-2H3 |
InChI Key |
PGAXUZJKRMNHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCOCCOCCOCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


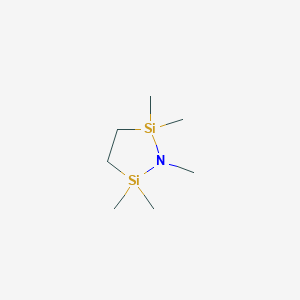
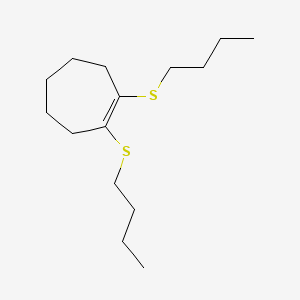
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)
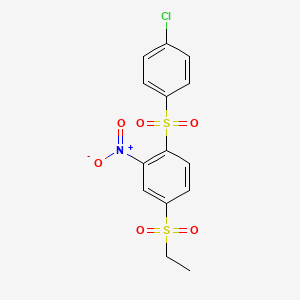
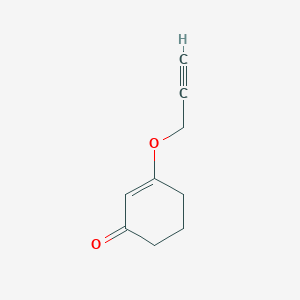
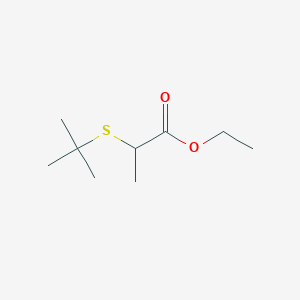
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)

![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
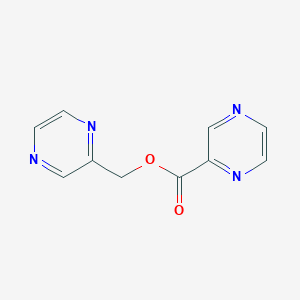

![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
